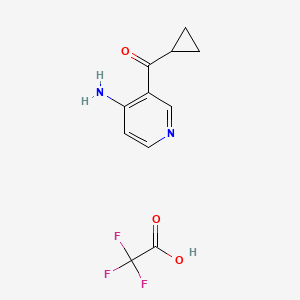

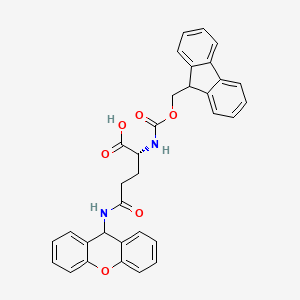

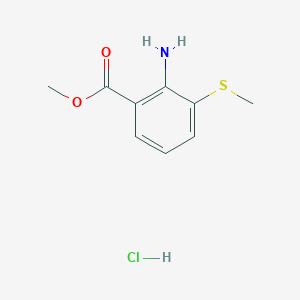

![molecular formula C10H16O3 B1431952 2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde CAS No. 809233-15-6](/img/structure/B1431952.png)

2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde” is a chemical compound with the CAS Number: 809233-15-6 . It has a molecular weight of 184.24 . The compound is in liquid form .

Synthesis Analysis

The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde involves the use of 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This process is followed by aminocarbonylation in the presence of a palladium-phosphine precatalyst .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h6,9H,1-5,7-8H2 .Chemical Reactions Analysis

The compound can be obtained in high yields via palladium-catalysed aminocarbonylation . The influence of the amine nucleophiles and the reaction conditions on the isolated yields was investigated .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Based on the information available, here is a comprehensive analysis of “2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde” focusing on its scientific research applications:

Pharmaceutical Research

This compound has potential applications in pharmaceutical research, particularly in the synthesis of Gi protein-biased μ-receptor agonists . These agonists are expected to have better analgesic effects and significantly reduced opioid-related adverse reactions .

Organic Synthesis

“2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde” is used in organic synthesis, especially in the formation of acrylamides via palladium-catalysed aminocarbonylation. This process is significant for creating compounds with potential medicinal properties .

Analytical Chemistry

The derivatives of this compound are analyzed using gas chromatography, which is crucial in determining the purity and composition of synthesized compounds. This application is essential in quality control and research settings .

Biochemistry

There may be applications in biochemistry for studying enzyme reactions or metabolic pathways involving similar spirocyclic structures.

Unfortunately, due to the specificity of the compound and the niche nature of its applications, detailed information on six to eight unique applications is not readily available from the search results. Further research in specialized databases or scientific literature may be required to uncover additional applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-6-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h6,9H,1-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZKMSMIJHDHIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)CC=O)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

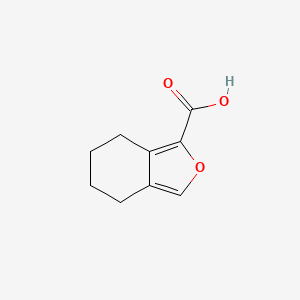

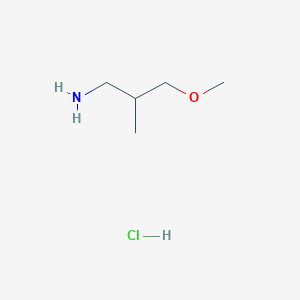

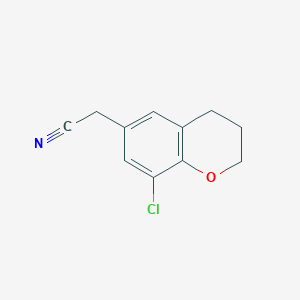

![3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1431881.png)

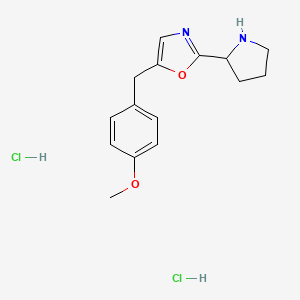

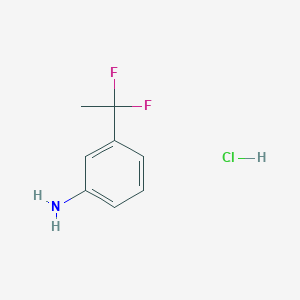

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431888.png)

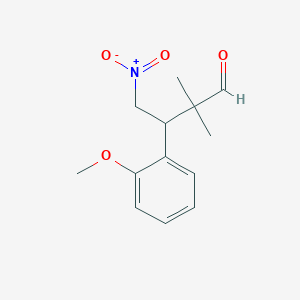

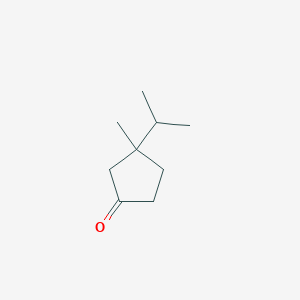

![1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride](/img/structure/B1431890.png)